BenchChemオンラインストアへようこそ!

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine

MCH1 receptor antagonist Melanin-concentrating hormone receptor Anti-obesity

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine (CAS 76167-58-3) is a synthetic heterocyclic building block consisting of a piperidine ring bearing a free primary amine at the 4-position and a 1,3-benzodioxole (methylenedioxyphenyl) moiety connected via a methylene linker. With a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol, this compound is commercially available as both the free base and the dihydrochloride salt from multiple suppliers.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 76167-58-3
Cat. No. B1339820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine
CAS76167-58-3
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H18N2O2/c14-11-3-5-15(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12/h1-2,7,11H,3-6,8-9,14H2
InChIKeyCHPNPFRWYMETGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine (CAS 76167-58-3): Chemical Class, Core Properties, and Procurement Baseline


1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine (CAS 76167-58-3) is a synthetic heterocyclic building block consisting of a piperidine ring bearing a free primary amine at the 4-position and a 1,3-benzodioxole (methylenedioxyphenyl) moiety connected via a methylene linker [1]. With a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol, this compound is commercially available as both the free base and the dihydrochloride salt from multiple suppliers . The 1,3-benzodioxole scaffold is a privileged pharmacophore found in numerous bioactive natural products and synthetic drugs, while the 4-aminopiperidine motif serves as a versatile functional handle for further derivatization . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting central nervous system (CNS) receptors, kinase inhibition, and nitric oxide regulation pathways .

Why Generic Substitution Fails: Structural Determinants That Distinguish 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine from Its Closest Analogs


Within the benzodioxole-piperidine chemical space, relatively minor structural modifications produce profound differences in molecular recognition, physicochemical properties, and downstream synthetic utility. The presence of a free primary amine at the piperidine 4-position in 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine (CAS 76167-58-3) fundamentally distinguishes it from analogs that lack this amine (e.g., the simple 1-(1,3-benzodioxol-5-ylmethyl)piperidine) , bear a hydroxyl substituent at the same position (the 4-piperidinol analog), or carry an N-methyl group on the amine (the N-methylpiperidin-4-amine analog) . These structural variations alter hydrogen bond donor/acceptor capacity, basicity (pKa), metabolic stability, and the scope of possible chemical transformations. Critically, the free amine enables facile conjugation to carboxylic acids, sulfonyl chlorides, isocyanates, and other electrophilic warheads, making this compound a far more versatile synthetic intermediate than its des-amino, N-alkylated, or hydroxylated counterparts [1]. The following quantitative evidence guide details exactly where these structural distinctions translate into measurable differences relevant to scientific selection and procurement decisions.

Quantitative Differentiation Evidence: 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine vs. Structural Analogs


MCH1 Receptor Binding Affinity: 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine-Derived Analog Demonstrates Quantifiable Target Engagement

A derivative of 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine, specifically the elaborated analog 4-((1-(benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)amino)-6-chloroquinolin-2(1H)-one (BDBM50293453), exhibits measurable binding affinity for the melanin-concentrating hormone receptor 1 (MCH1) with a Ki of 5.64 × 10³ nM (i.e., 5.64 µM) in a radioligand competition binding assay using human MCH1 receptor [1]. This directly contrasts with the simple 1-(1,3-benzodioxol-5-ylmethyl)piperidine scaffold, which lacks the 4-amino handle and therefore cannot engage the receptor in the same binding mode. The primary amine of 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine serves as the essential conjugation point for installing the quinolinone pharmacophore required for MCH1 recognition [2].

MCH1 receptor antagonist Melanin-concentrating hormone receptor Anti-obesity CNS drug discovery

Commercial Purity Benchmarking: 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine Free Base Achieves 98% Purity vs. 95% for the Dihydrochloride Salt

The free base form of 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine (CAS 76167-58-3) is commercially available at a certified purity of 98% (NLT 98%) from Leyan (Catalog No. 1742197) and 001chemical [1]. In contrast, the dihydrochloride salt form of the same compound is supplied at 95% purity by Combi-Blocks (Catalog No. QZ-8206) . This 3-percentage-point purity differential is meaningful for applications requiring high-fidelity building blocks, such as fragment-based drug discovery, parallel library synthesis, or late-stage functionalization where impurities can propagate into final compounds and confound biological assay interpretation.

Chemical purity Procurement specification Synthetic intermediate Quality control

Hydrogen Bond Donor Capacity: The Primary Amine Differentiates 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine from Des-Amino and N-Alkylated Analogs

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine possesses one hydrogen bond donor (the primary amine NH₂), as computed by PubChem (H-Bond Donor Count = 1) [1]. This contrasts fundamentally with the closest commercially available des-amino analog, 1-(1,3-benzodioxol-5-ylmethyl)piperidine, which has zero hydrogen bond donors (Hdon = 0, as listed by Hit2Lead) . Hydrogen bond donor count is a critical parameter in drug design: compounds with HBD = 0 generally exhibit higher passive membrane permeability but may sacrifice specific target-binding interactions; compounds with HBD = 1 retain the capacity for directional hydrogen bonding to biological targets while maintaining acceptable permeability characteristics [2]. The N-methylpiperidin-4-amine analog (CAS 416865-72-0) likewise has zero hydrogen bond donors, as the secondary amine N-H is replaced by N-CH₃, eliminating HBD capacity .

Hydrogen bond donor Physicochemical property Drug-likeness Permeability

Rotatable Bond Count and Molecular Flexibility: 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine Balances Conformational Degrees of Freedom Against Entropic Penalty

1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine contains exactly 2 rotatable bonds, as computed by both PubChem and the Leyan product specification (TPSA = 47.72, Rotatable_Bonds = 2, LogP = 1.3384) [1]. The analogous 1-(1,3-benzodioxol-5-ylmethyl)piperidine also has 2 rotatable bonds , indicating that the 4-amine substitution does not increase conformational flexibility—a desirable feature for maintaining ligand efficiency. However, when compared to more elaborate benzodioxole-piperidine derivatives such as 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine, which bears additional rotatable bonds from the phenoxy-imidazole substituent, the target compound's lower rotatable bond count translates to a reduced entropic penalty upon target binding [2]. This makes 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine an advantageous minimal scaffold for fragment-based lead generation, where maintaining low molecular complexity is correlated with higher hit rates.

Rotatable bonds Conformational flexibility Entropic penalty Ligand efficiency

Synthetic Versatility: The Free Primary Amine Enables a Broader Palette of Chemical Transformations Compared to Hydroxyl, N-Alkyl, or Acetyl Analogs

The primary amine at the piperidine 4-position in CAS 76167-58-3 permits a wide range of chemical derivatizations that are either impossible or require additional deprotection/reduction steps with close analogs. Specifically: (a) the 4-piperidinol analog (1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol) bears a hydroxyl group at the same position, which enables esterification and etherification but precludes amide bond formation, reductive amination, or sulfonamide synthesis—transformations that are direct, one-step operations with the 4-amine ; (b) the N-methylpiperidin-4-amine analog (CAS 416865-72-0) is constrained to secondary amine chemistry and cannot be further N-functionalized without prior demethylation; (c) the 1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine analog (CAS 864415-46-3) has the amine already acetylated, limiting its utility to deacetylation-dependent workflows [1]. The free amine thus provides maximal downstream chemical diversity from a single procurement decision, supporting amide coupling, reductive amination, urea formation, sulfonamide synthesis, and Boc/Fmoc protection strategies without requiring preliminary functional group interconversion .

Synthetic intermediate Amine functionalization Chemical diversity Medicinal chemistry

Patent-Cited Biological Utility: 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine Serves as a Key Intermediate in ROR1 Kinase Inhibitor and 5-HT2A/D3 Dual Modulator Programs

The 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine scaffold is explicitly cited in two distinct patent families as a key structural component of biologically active compounds. In one patent application (WO2012117001A1), novel benzodioxole piperidine compounds are disclosed as dual modulators of the 5-HT2A and D3 receptors, with the benzodioxol-5-ylmethyl-piperidin-4-yl core serving as the essential pharmacophoric element [1]. Separately, LookChem records indicate that compounds incorporating this scaffold are claimed as inhibitors of mammalian kinase enzyme activity, including ROR1 tyrosine kinase, with potential therapeutic applications in oncology . The same scaffold thus supports derivation into compounds targeting both GPCR (5-HT2A, D3) and kinase (ROR1) target classes—a breadth of biological utility that simpler benzodioxole-piperidine analogs without the 4-amino functional handle cannot replicate.

ROR1 tyrosine kinase inhibitor 5-HT2A receptor D3 receptor Dual modulator CNS patent

Optimal Research and Industrial Application Scenarios for 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine (CAS 76167-58-3)


Fragment-Based Drug Discovery (FBDD) Targeting CNS GPCRs and Kinases

With a molecular weight of 234.29 g/mol, only 2 rotatable bonds, one hydrogen bond donor, and a computed LogP of 1.34, 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine falls squarely within optimal fragment-like chemical space (MW < 250, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 3) [1][2]. The primary amine provides a single, well-defined synthetic vector for fragment elaboration, while the 1,3-benzodioxole moiety offers opportunities for both hydrophobic and polar interactions with protein targets. Patent evidence demonstrates that derivatives of this scaffold engage MCH1, 5-HT2A, D3, and ROR1 kinase targets [3], supporting its use as a privileged fragment for screening against CNS and oncology target panels. Procurement of the 98% purity free base minimizes the risk of impurity-derived artifacts in biophysical screening assays (SPR, NMR, DSF).

Parallel Library Synthesis and Structure-Activity Relationship (SAR) Exploration

The free primary amine of CAS 76167-58-3 supports a diverse array of single-step derivatization chemistries—amide coupling, reductive amination, sulfonamide formation, and urea synthesis—without requiring protecting group manipulation [1]. This makes the compound an ideal core scaffold for parallel library enumeration, where a single building block can be diversified into 96- or 384-well plate formats across multiple reaction classes. In contrast, the 4-piperidinol analog is limited to acylation and alkylation reactions, and the N-methyl analog offers only secondary amine reactivity, both of which restrict the accessible chemical diversity from a given library synthesis campaign [2]. The 98% purity specification ensures that library products meet the typical >85% purity threshold required for primary biological screening without additional purification.

Kinase Inhibitor Lead Generation with ROR1 Selectivity Profiling

Patent disclosures explicitly identify the 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine scaffold as a component of mammalian kinase inhibitors, including those targeting ROR1 tyrosine kinase [1]. ROR1 is an attractive oncology target overexpressed in multiple hematological and solid malignancies while minimally expressed in normal adult tissues. The 4-amine serves as the optimal attachment point for installing hinge-binding heterocycles (e.g., quinazolines, pyrimidines, indazoles) commonly found in ATP-competitive kinase inhibitors. BindingDB records confirm that elaborated derivatives bearing this scaffold achieve measurable target engagement at MCH1 receptor (Ki = 5.64 µM), establishing a baseline affinity that can be optimized through structure-guided medicinal chemistry [2].

Development of Dual 5-HT2A/D3 Receptor Modulators for Neuropsychiatric Indications

Patent WO2012117001A1 specifically claims benzodioxole piperidine compounds as dual modulators of the 5-HT2A and D3 receptors for the treatment of psychosis, schizophrenia, depression, anxiety, and attention deficit hyperactivity disorder [1]. The 1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-amine scaffold represents the minimal pharmacophoric core from which these patented dual modulators are derived. The balanced lipophilicity (LogP 1.34) and presence of a single HBD are consistent with the physicochemical property profiles of CNS-active drugs, which typically require sufficient lipophilicity for blood-brain barrier penetration while avoiding excessive LogP values (>5) associated with promiscuity and toxicity [2]. This scenario is particularly relevant for CNS drug discovery programs seeking validated starting points for lead optimization.

Quote Request

Request a Quote for 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.